1-Cyclopropyl-4-(trifluoromethyl)benzene
Description
1-Cyclopropyl-4-(trifluoromethyl)benzene is a fluorinated aromatic compound with the molecular formula C₁₀H₉F₃ and a molecular weight of 186.18 g/mol. It is synthesized via cross-coupling reactions, as demonstrated in , where 1-bromo-4-(trifluoromethyl)benzene undergoes cyclopropanation to yield the target compound as a colorless oil. Key spectral data include:
- ¹H NMR: δ 7.49 (d, J = 8.0 Hz, 2H), 7.15 (d, J = 8.0 Hz, 2H), 1.98–1.90 (m, 1H, cyclopropyl), 0.77–0.72 (m, 2H, cyclopropyl) .
- ¹³C NMR: δ 148.5 (aromatic carbons), 124.55 (q, J = 271.5 Hz, CF₃) .
The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, deactivating the benzene ring toward electrophilic substitution, while the cyclopropyl group introduces steric bulk and mild electron-donating effects. These features make the compound valuable in pharmaceuticals and materials science, particularly for enhancing metabolic stability and lipophilicity .
Properties
Molecular Formula |
C10H9F3 |
|---|---|
Molecular Weight |
186.17 g/mol |
IUPAC Name |
1-cyclopropyl-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H9F3/c11-10(12,13)9-5-3-8(4-6-9)7-1-2-7/h3-7H,1-2H2 |
InChI Key |
WXZTZBYLSRHABZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Cyclopropyl-4-(trifluoromethyl)benzene can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the cyclopropanation of α-silyl styrenes with aryl diazoacetates followed by desilylation . Industrial production methods may vary, but they typically involve similar catalytic processes to ensure high yield and purity.
Chemical Reactions Analysis
1-Cyclopropyl-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group or other derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form various substituted aryl cyclopropanes.
Scientific Research Applications
1-Cyclopropyl-4-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-4-(trifluoromethyl)benzene involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The cyclopropyl group can influence the compound’s binding affinity to specific enzymes or receptors, thereby modulating its biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below highlights key differences between 1-cyclopropyl-4-(trifluoromethyl)benzene and structurally related compounds:
Key Findings
Electronic Effects: The -CF₃ group in the target compound significantly deactivates the aromatic ring, reducing reactivity toward electrophiles compared to analogs with electron-donating groups (e.g., -OCH₃ in 1-(cyclopropylmethyl)-4-methoxybenzene) . In contrast, 1-fluoro-2-nitro-4-(trifluoromethyl)benzene exhibits high electrophilicity due to the combined -NO₂ and -CF₃ groups, making it effective in derivatizing amines .
The strained cyclopropane ring in the target compound may enhance rigidity, favoring specific molecular conformations in drug design .
Synthetic Utility :
- Brominated analogs (e.g., 1-bromo-2-cyclopropyl-4-(trifluoromethyl)benzene) serve as intermediates in cross-coupling reactions, whereas the target compound itself is typically a terminal product .
- Derivatives like 1-(cyclopropyldifluoromethyl)-4-fluorobenzene highlight the tunability of fluorinated groups for tailored electronic properties .
Challenges in Analysis: Fluorinated cyclopropyl compounds often exhibit similar physical properties (e.g., boiling points, solubility), complicating purification. For example, notes unresolved NMR signals in a trifluoromethyl-thioether analog due to overlapping -CF₃ and cyclopropane signals .
Biological Activity
1-Cyclopropyl-4-(trifluoromethyl)benzene is an organic compound characterized by a cyclopropyl group and a trifluoromethyl substituent attached to a benzene ring. Its molecular formula is and it has a molecular weight of approximately 202.17 g/mol. The unique arrangement of these functional groups contributes to its distinct chemical properties and potential applications in various fields, particularly in organic synthesis and medicinal chemistry.
Interaction with Biological Systems
Research on the biological activity of 1-Cyclopropyl-4-(trifluoromethyl)benzene is limited but suggests potential interactions with biological systems. Compounds with trifluoromethyl groups often exhibit enhanced lipophilicity, which can improve their metabolic stability and bioavailability. Preliminary studies indicate that similar compounds may have activities against various biological targets, including enzymes and receptors involved in disease processes.
Binding Affinities and Pharmacological Potential
Interaction studies involving 1-Cyclopropyl-4-(trifluoromethyl)benzene focus on its binding affinities with various biological targets. Understanding its pharmacokinetics and pharmacodynamics is essential for exploring its therapeutic potential. The compound's structural characteristics may influence its reactivity, making it a valuable subject for further research in both chemical and biological contexts.
Comparative Analysis with Similar Compounds
The following table summarizes some compounds that share structural similarities with 1-Cyclopropyl-4-(trifluoromethyl)benzene, highlighting their CAS numbers and similarity indices:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 1-Bromo-2-cyclopropyl-4-(trifluoromethyl)benzene | 1707572-80-2 | 0.98 |
| 1-Bromo-4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzene | 1225380-05-1 | 0.88 |
| (1-(Trifluoromethyl)cyclopropyl)benzene | 883547-73-7 | 0.85 |
| 1-Bromo-4-(3,3,3-trifluoropropyl)benzene | 1099597-31-5 | 0.83 |
This comparative analysis indicates that the unique arrangement of functional groups in 1-Cyclopropyl-4-(trifluoromethyl)benzene imparts distinct chemical properties and biological activities compared to these similar compounds.
Case Studies and Research Findings
While specific case studies on the biological activity of 1-Cyclopropyl-4-(trifluoromethyl)benzene are scarce, related research on trifluoromethyl-substituted compounds provides insights into their potential applications:
- Antiparasitic Activity : Research on similar compounds has shown promising results in inhibiting parasite activity, suggesting that 1-Cyclopropyl-4-(trifluoromethyl)benzene could be explored for similar therapeutic applications .
- Metabolic Stability : Studies indicate that the incorporation of trifluoromethyl groups can enhance metabolic stability in drug candidates, which is crucial for their efficacy and safety profiles .
- Enzyme Inhibition : Compounds with similar structures have been investigated for their ability to inhibit key enzymes involved in disease processes, opening avenues for further exploration of 1-Cyclopropyl-4-(trifluoromethyl)benzene as a potential inhibitor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
